molecular formula C25H23F3N2O3 B396305 N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide CAS No. 587003-65-4

N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B396305
CAS No.: 587003-65-4
M. Wt: 456.5g/mol
InChI Key: NQKGQEOYQNSFDV-UHFFFAOYSA-N
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Description

N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a trifluoromethyl group, a benzamide moiety, and a hexahydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multi-step organic reactions. The starting materials might include substituted indoles, benzoyl chlorides, and trifluoromethylating agents. Common reaction conditions include:

    Solvents: Dichloromethane, toluene, or ethanol.

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride.

    Temperature: Reactions are often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential pharmacological activities. This compound might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, compounds with similar structures are investigated for their therapeutic potential. They might act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide would depend on its specific biological target. Generally, indole derivatives interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Trifluoromethylbenzene: A compound used in organic synthesis.

Uniqueness

N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and pharmacokinetics.

Properties

CAS No.

587003-65-4

Molecular Formula

C25H23F3N2O3

Molecular Weight

456.5g/mol

IUPAC Name

N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C25H23F3N2O3/c1-15-9-11-17(12-10-15)30-18-13-23(2,3)14-19(31)20(18)24(22(30)33,25(26,27)28)29-21(32)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,29,32)

InChI Key

NQKGQEOYQNSFDV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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